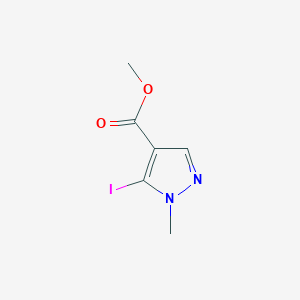
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine is a heterocyclic compound with a molecular formula of C10H6N4S and a molecular weight of 214.25 g/mol . This compound features a pyrimidine ring substituted with an isothiocyanate group at the 4-position and a pyridinyl group at the 6-position. It is known for its unique reactivity and selectivity, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-amino-6-(pyridin-4-yl)pyrimidine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Conditions: Mild to moderate temperatures, inert atmosphere
Major Products
The major products formed from these reactions include thiourea derivatives, carbamates, and thiocarbamates, which have significant biological activities .
Applications De Recherche Scientifique
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to modify cysteine residues in proteins is particularly significant in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thio-containing Pyrimidines: These compounds also feature sulfur atoms and exhibit diverse biological activities, including antioxidant and anticancer properties.
Pyrimidine Derivatives: Compounds such as 4-amino-6-(pyridin-4-yl)pyrimidine share structural similarities and are used in similar applications.
Uniqueness
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine is unique due to its isothiocyanate group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of bioactive molecules and in medicinal chemistry .
Propriétés
Numéro CAS |
1192814-39-3 |
|---|---|
Formule moléculaire |
C10H6N4S |
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
4-isothiocyanato-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C10H6N4S/c15-7-14-10-5-9(12-6-13-10)8-1-3-11-4-2-8/h1-6H |
Clé InChI |
CIIVQXITBPFBAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=NC=N2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



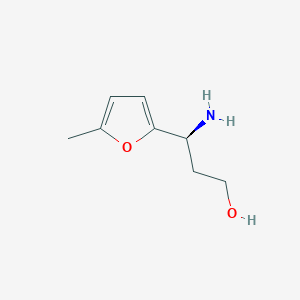
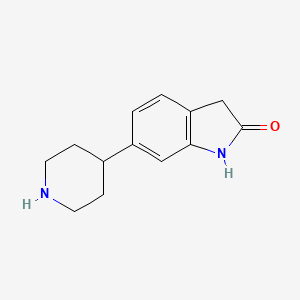
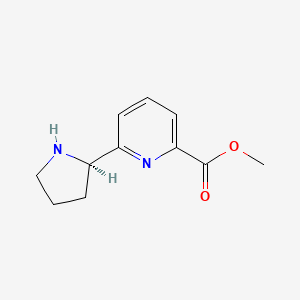


![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
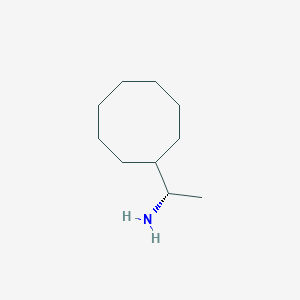
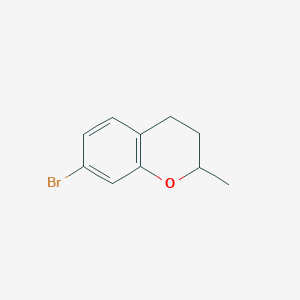

![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)

